molecular formula C11H12Br2O B14059531 1-Bromo-3-(4-bromo-3-ethylphenyl)propan-2-one

1-Bromo-3-(4-bromo-3-ethylphenyl)propan-2-one

Cat. No.: B14059531
M. Wt: 320.02 g/mol
InChI Key: UNMZOLMGYVZPDF-UHFFFAOYSA-N
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Description

1-Bromo-3-(4-bromo-3-ethylphenyl)propan-2-one is an organic compound with the molecular formula C11H12Br2O. It is a brominated ketone, characterized by the presence of two bromine atoms and a ketone functional group.

Preparation Methods

The synthesis of 1-Bromo-3-(4-bromo-3-ethylphenyl)propan-2-one typically involves the bromination of 3-ethylacetophenone followed by a Friedel-Crafts acylation reaction. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and aluminum chloride (AlCl3) as the catalyst for the acylation step .

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the production process .

Chemical Reactions Analysis

1-Bromo-3-(4-bromo-3-ethylphenyl)propan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as hydroxide ions, amines, or thiols. This reaction typically occurs under basic conditions and leads to the formation of substituted products.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Scientific Research Applications

1-Bromo-3-(4-bromo-3-ethylphenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(4-bromo-3-ethylphenyl)propan-2-one involves its interaction with specific molecular targets. The bromine atoms and the ketone group play crucial roles in its reactivity. For instance, the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The exact pathways and molecular targets depend on the specific application and the context of its use .

Comparison with Similar Compounds

1-Bromo-3-(4-bromo-3-ethylphenyl)propan-2-one can be compared with other brominated ketones, such as:

The unique combination of bromine atoms and the ethyl group in this compound provides distinct chemical properties that can be exploited in various research and industrial applications .

Properties

Molecular Formula

C11H12Br2O

Molecular Weight

320.02 g/mol

IUPAC Name

1-bromo-3-(4-bromo-3-ethylphenyl)propan-2-one

InChI

InChI=1S/C11H12Br2O/c1-2-9-5-8(3-4-11(9)13)6-10(14)7-12/h3-5H,2,6-7H2,1H3

InChI Key

UNMZOLMGYVZPDF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)CC(=O)CBr)Br

Origin of Product

United States

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